molecular formula C16H19ClN2O2 B12888965 4-Chloro-N-[3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl]benzamide CAS No. 89151-62-2

4-Chloro-N-[3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl]benzamide

Cat. No.: B12888965
CAS No.: 89151-62-2
M. Wt: 306.79 g/mol
InChI Key: OERDPLIAPNQWGD-UHFFFAOYSA-N
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Description

4-Chloro-N-(3-(3-methylpentan-3-yl)isoxazol-5-yl)benzamide is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and therapeutic applications.

Properties

CAS No.

89151-62-2

Molecular Formula

C16H19ClN2O2

Molecular Weight

306.79 g/mol

IUPAC Name

4-chloro-N-[3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl]benzamide

InChI

InChI=1S/C16H19ClN2O2/c1-4-16(3,5-2)13-10-14(21-19-13)18-15(20)11-6-8-12(17)9-7-11/h6-10H,4-5H2,1-3H3,(H,18,20)

InChI Key

OERDPLIAPNQWGD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CC)C1=NOC(=C1)NC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(3-(3-methylpentan-3-yl)isoxazol-5-yl)benzamide typically involves the following steps:

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized through the reaction of hydroxylamine with β-keto esters or β-diketones under acidic or basic conditions.

    Substitution Reaction: The 3-methylpentan-3-yl group is introduced to the isoxazole ring through a substitution reaction using appropriate alkylating agents.

    Amidation: The final step involves the reaction of the substituted isoxazole with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(3-(3-methylpentan-3-yl)isoxazol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or isoxazoles.

Scientific Research Applications

4-Chloro-N-(3-(3-methylpentan-3-yl)isoxazol-5-yl)benzamide has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-N-(3-(3-methylpentan-3-yl)isoxazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-(3-(3-methylpentan-3-yl)isoxazol-4-yl)benzamide
  • 4-Chloro-N-(3-(3-methylpentan-3-yl)isoxazol-3-yl)benzamide
  • 4-Chloro-N-(3-(3-methylpentan-3-yl)isoxazol-2-yl)benzamide

Uniqueness

4-Chloro-N-(3-(3-methylpentan-3-yl)isoxazol-5-yl)benzamide is unique due to its specific substitution pattern on the isoxazole ring, which can impart distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

4-Chloro-N-[3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H19ClN2O
  • CAS Number : 36129-16-5
  • Molecular Weight : 290.79 g/mol

Pharmacological Profile

The biological activity of 4-Chloro-N-[3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl]benzamide has been linked to several pharmacological effects:

  • Antidepressant Activity : Preliminary studies suggest that the compound may exhibit antidepressant-like effects in animal models. It appears to modulate neurotransmitter levels, particularly serotonin and norepinephrine, which are critical in mood regulation.
  • Neuroprotective Effects : Research indicates that the compound may protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in various models, suggesting potential applications in treating inflammatory diseases.

The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:

  • Receptor Modulation : Interaction with various neurotransmitter receptors, including serotonin (5-HT) and norepinephrine receptors.
  • Oxidative Stress Reduction : The ability to scavenge free radicals and enhance antioxidant defenses.
  • Gene Expression Regulation : Influencing the expression of genes involved in neuroprotection and inflammation.

Case Studies

Several studies have investigated the biological effects of 4-Chloro-N-[3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl]benzamide:

Study 1: Antidepressant Effects

In a rodent model, administration of the compound resulted in significant reductions in depressive-like behaviors compared to control groups. The study measured behavioral changes using the forced swim test and tail suspension test, which are standard assays for assessing antidepressant activity.

Study 2: Neuroprotection Against Oxidative Stress

A study evaluated the neuroprotective effects of the compound on SH-SY5Y neuroblastoma cells exposed to oxidative stress. Results indicated that treatment with 4-Chloro-N-[3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl]benzamide significantly reduced cell death and increased cell viability compared to untreated controls.

Study 3: Anti-inflammatory Activity

In an animal model of inflammation induced by carrageenan, administration of the compound led to a marked decrease in paw edema and pro-inflammatory cytokine levels, highlighting its potential as an anti-inflammatory agent.

Data Summary Table

Activity TypeObserved EffectReference
AntidepressantReduced depressive-like behavior
NeuroprotectiveIncreased cell viability under stress
Anti-inflammatoryDecreased edema and cytokine levels

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